Calcium phytate

CAS No.: 7776-28-5

Cat. No.: VC1568767

Molecular Formula: C6H6Ca6O24P6

Molecular Weight: 888.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7776-28-5 |

|---|---|

| Molecular Formula | C6H6Ca6O24P6 |

| Molecular Weight | 888.4 g/mol |

| IUPAC Name | hexacalcium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate |

| Standard InChI | InChI=1S/C6H18O24P6.6Ca/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 |

| Standard InChI Key | WPEXVRDUEAJUGY-UHFFFAOYSA-B |

| SMILES | C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

| Canonical SMILES | C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

| Colorform | Free flowing white powder |

Introduction

Chemical Structure and Properties

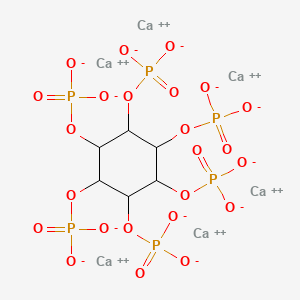

Calcium phytate, also known by synonyms such as phytin and calcium fytate, represents an important mineral salt with distinct chemical characteristics. This compound has a molecular weight of approximately 888.4 g/mol and contains calcium ions bound to the phosphate groups of phytic acid . The molecular structure features a six-carbon inositol ring with six phosphate groups, where calcium ions coordinate with these phosphate groups.

The chemical formula for calcium phytate varies depending on the specific salt form, with hexacalcium phytate being one common configuration. The compound is characterized by its ability to chelate metal ions through its multiple phosphate groups, which explains its strong binding capacity for calcium and other divalent cations .

Physical Characteristics

Calcium phytate typically appears as a white crystalline powder with limited water solubility. The physical properties of this compound are directly influenced by the degree of calcium saturation and the presence of other counter ions. The stability of calcium phytate in aqueous solutions depends on several factors including pH, temperature, and the presence of competing ions.

Structural Variants

The phytate molecule can form various calcium salts with different calcium-to-phytate ratios. Besides pure calcium phytate, mixed salts such as magnesium pentacalcium phytate (also known simply as phytin) exist in natural systems . This mixed salt has a molecular weight of approximately 872.6 g/mol and shares many of the biological properties of pure calcium phytate, though with potentially different solubility and bioactivity profiles.

Natural Occurrence and Sources

Phytic acid, the parent compound of calcium phytate, is ubiquitous in plant-based foods, particularly in wholegrains, legumes, and oilseeds where it serves as the main phosphorus reservoir . Calcium phytate forms naturally when these phytate-rich foods interact with calcium in the digestive system or during food processing.

Dietary Significance

Calcium phytate is a major component found in diets rich in plant-based foods. It is notably present in Mediterranean and Dietary Approaches to Stop Hypertension (DASH) diets, which are recognized for their health benefits . The Food and Drug Administration (FDA) has classified phytate as Generally Recognized As Safe (GRAS), acknowledging its nutraceutical properties and safety profile for human consumption .

Extraction and Synthesis

Synthetic calcium phytate can be produced by reacting phytic acid with calcium sources such as calcium chloride. This process has been utilized in laboratory settings to create calcium phytate for research purposes and potential applications in material science . In one documented synthesis approach, calcium phytate was produced from phytic acid and calcium chloride, which was then further processed with additional calcium chloride to adjust the calcium-to-phosphorus ratio for specific applications .

Biological Activities and Mechanisms

Calcium phytate exhibits several significant biological activities that stem from its unique chemical structure and properties. Its interactions with biological systems are complex and multifaceted, involving several mechanisms.

Crystallization Inhibition Properties

One of the most well-documented biological activities of calcium phytate is its ability to inhibit the crystallization of calcium salts. This property is attributed to the presence of multiple phosphate groups in the phytate molecule, which can interact with areas of crystal nuclei or surfaces where calcium is found . This inhibitory effect extends to various calcium salts including calcium oxalate (CaOx), hydroxyapatite (HAP), and brushite (BRU) .

The mechanism behind this inhibition is similar to that of other polyphosphates, which were first described with pyrophosphate. The molecular structure allows phytate to bind to calcium ions on developing crystal surfaces, preventing further crystal growth and aggregation . This property explains the potential therapeutic applications in preventing pathological calcifications.

Mineral Binding and Bioavailability Effects

While calcium phytate has beneficial effects on preventing calcium salt crystallization, it also has significant implications for mineral bioavailability. Studies have shown that dietary phytate can lead to decreased absorption of essential minerals including calcium, magnesium, and iron .

In experimental models, increasing dietary phytate while maintaining constant calcium concentration gradually decreases the molar ratio of calcium to phytate, resulting in reduced bioavailability of dietary calcium . This effect occurs in a concentration-dependent manner and can lead to various physiological responses, including increased parathyroid hormone (PTH) secretion to maintain normal serum calcium levels .

Physiological Effects and Health Implications

The physiological effects of calcium phytate are diverse and sometimes paradoxical, exhibiting both beneficial and potentially adverse outcomes depending on context, dosage, and individual factors.

Prevention of Pathological Calcifications

Calcium phytate has shown promising results in preventing various forms of pathological calcifications. Research has demonstrated its effectiveness in reducing vascular calcifications, calcium renal calculi (kidney stones), and soft tissue calcifications . This preventive effect is primarily attributed to the compound's ability to inhibit calcium salt crystallization as previously described.

In animal studies, topical application of preparations containing potassium phytate salt resulted in significant reduction or absence of calcium deposits in kidneys and kidney vessels compared to untreated controls . This suggests that phytate acts as a crystallization inhibitor in both tissues and biological fluids like urine.

Bone Health Considerations

The relationship between calcium phytate and bone health is complex. On one hand, the adsorption of phytate to crystal faces can inhibit hydroxyapatite dissolution and bone resorption, potentially playing a role in preventing bone mass loss . This suggests a beneficial role in conditions like osteoporosis.

On the other hand, high dietary phytate intake, especially in combination with low calcium intake, can reduce calcium bioavailability, potentially contributing to negative calcium balance and bone loss over time if calcium intake is inadequate . This highlights the importance of balanced intake of both nutrients.

Antioxidant and Anti-inflammatory Actions

Beyond its effects on mineral metabolism, calcium phytate demonstrates potent antioxidant and anti-inflammatory properties. It is capable of inhibiting lipid peroxidation through iron chelation, thereby reducing iron-related free radical generation . This action may contribute to its protective effects in various disease states, including neurodegenerative conditions.

Experimental Studies and Research Findings

Numerous experimental studies have investigated the properties and effects of calcium phytate and related compounds, providing valuable insights into their biological significance and potential applications.

In Vitro Studies on Crystallization Inhibition

Laboratory studies have examined the effects of phytate and its metabolites on the crystallization of different calcium salts. Research has shown that while all inositol phosphates (InsPs) demonstrate some inhibitory effect on calcium salt crystallization, their potency varies . Specifically, inositol hexakisphosphate (InsP6) and inositol pentakisphosphate (InsP5) were found to be stronger inhibitors of calcium oxalate crystallization, while InsP5 and inositol tetrakisphosphate (InsP4) showed stronger inhibition of brushite crystallization .

These in vitro findings partially reproduce the conditions for calcium oxalate and brushite crystallization that occur in vivo, though the mechanisms for hydroxyapatite crystallization in living systems appear to involve additional factors such as calciprotein particles .

Animal Studies on Mineral Metabolism

Research in animal models has provided conflicting results regarding the effects of different phytate salts. One study comparing three different phytate salts found that potassium phytate was most effective in reducing urinary calcium in rats, without affecting urinary oxalate levels .

Another study induced vascular calcification in male Wistar rats and demonstrated that topical application of a cream containing 2.0% potassium phytate salt resulted in significant reduction or absence of calcium deposits in kidneys and papillae . This effect was enhanced by the addition of magnesium, suggesting synergistic action.

Synthesis Applications in Material Science

Recent research has expanded into using calcium phytate as a precursor for synthesizing various calcium phosphate materials with different calcium-to-phosphorus ratios . In one study, calcium phytate synthesized from phytic acid and calcium chloride was mixed with additional calcium chloride to adjust the Ca/P ratio between 1.0 and 1.67. When calcined at 1100°C, these mixtures yielded different calcium phosphates including β-calcium pyrophosphate, β-tricalcium phosphates, and hydroxyapatite, depending on the initial Ca/P ratio .

This approach represents a novel method for producing calcium phosphate materials using phytic acid as a natural, "green" phosphorus source, potentially offering environmental advantages over traditional synthesis methods .

Clinical Relevance and Therapeutic Applications

The unique properties of calcium phytate have led to exploration of its therapeutic potential in various clinical contexts.

Prevention of Kidney Stones

Given its ability to inhibit calcium oxalate crystallization, calcium phytate has been investigated for prevention of kidney stones. Both in vitro and in vivo studies have demonstrated that phytate can prevent the development of calcium kidney stones . The mechanism involves interference with crystal formation and growth, potentially reducing stone recurrence in susceptible individuals.

Cardiovascular Applications

The inhibitory effect of calcium phytate on pathological calcifications extends to vascular tissue, suggesting potential applications in cardiovascular health. Research has shown that phytate can reduce vascular calcifications , which are associated with increased cardiovascular morbidity and mortality, particularly in conditions like chronic kidney disease and diabetes.

Metabolic Benefits

Research indicates that phytate compounds may improve lipid and carbohydrate metabolism, increase adiponectin levels, decrease leptin, and reduce protein glycation . These effects could be beneficial in managing metabolic disorders, particularly diabetes, where protein glycation is linked to both macrovascular and microvascular complications.

Practical Considerations and Future Directions

The diverse biological activities of calcium phytate present both opportunities and challenges for its application in health and disease management.

Dietary Balance and Supplementation

The dual nature of calcium phytate's effects—beneficial crystallization inhibition versus potential reduction in mineral bioavailability—necessitates careful consideration of dietary balance. When considering phytate intake or supplementation, it is important to ensure adequate calcium intake to prevent negative calcium balance . The specific form of phytate salt may also influence outcomes, with different cations (potassium, sodium, calcium-magnesium) potentially yielding different physiological effects .

Future Research Needs

Several areas require further investigation to fully understand calcium phytate's potential. These include:

-

Optimal dosing strategies that maximize beneficial effects while minimizing mineral bioavailability concerns

-

Clarification of the differing effects of various phytate salts

-

Long-term safety and efficacy studies in diverse populations

-

Development of targeted delivery methods for specific applications

Emerging Applications

The use of phytic acid as a green phosphorus source for synthesizing calcium phosphate materials opens new possibilities in material science and biomedical applications . The ability to produce various calcium phosphates with controlled Ca/P ratios could be valuable for developing bone substitutes, dental materials, and drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume